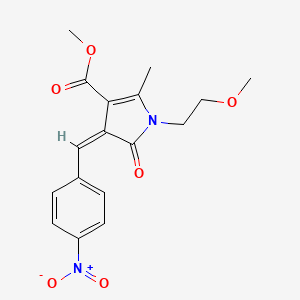
N,N'-bis(3-chloro-4-methylphenyl)terephthalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-bis(3-chloro-4-methylphenyl)terephthalamide, also known as BCT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BCT is a type of amide, which is a functional group that contains a carbonyl group (C=O) attached to a nitrogen atom. BCT has two identical amide groups, each attached to a different aromatic ring. This compound has been studied for its synthesis methods, mechanism of action, physiological effects, and potential future directions.
Mécanisme D'action
The mechanism of action of N,N'-bis(3-chloro-4-methylphenyl)terephthalamide is not yet fully understood, but it is believed to involve the inhibition of certain enzymes that play a role in the growth and proliferation of cancer cells. N,N'-bis(3-chloro-4-methylphenyl)terephthalamide has been shown to selectively target cancer cells while leaving healthy cells unaffected, making it a promising candidate for cancer treatment.
Biochemical and Physiological Effects
N,N'-bis(3-chloro-4-methylphenyl)terephthalamide has been shown to have a low toxicity profile in animal studies, indicating that it may be safe for use in humans. However, further research is needed to fully understand the biochemical and physiological effects of N,N'-bis(3-chloro-4-methylphenyl)terephthalamide.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N,N'-bis(3-chloro-4-methylphenyl)terephthalamide in lab experiments is its ability to selectively target cancer cells, making it a potentially effective antitumor agent. However, one limitation is that N,N'-bis(3-chloro-4-methylphenyl)terephthalamide is insoluble in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for the study of N,N'-bis(3-chloro-4-methylphenyl)terephthalamide. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the investigation of N,N'-bis(3-chloro-4-methylphenyl)terephthalamide's potential as a treatment for other diseases, such as Alzheimer's and Parkinson's. Additionally, the use of N,N'-bis(3-chloro-4-methylphenyl)terephthalamide as a sorbent material for the removal of other pollutants from wastewater is an area of potential future research.
Méthodes De Synthèse
The synthesis of N,N'-bis(3-chloro-4-methylphenyl)terephthalamide can be achieved through a reaction between terephthalic acid and 3-chloro-4-methyl aniline in the presence of a dehydrating agent, such as thionyl chloride. The resulting product is a white crystalline powder that is insoluble in water but soluble in organic solvents.
Applications De Recherche Scientifique
N,N'-bis(3-chloro-4-methylphenyl)terephthalamide has shown potential applications in various scientific research fields, including materials science, pharmaceuticals, and environmental science. In materials science, N,N'-bis(3-chloro-4-methylphenyl)terephthalamide has been used as a component in the synthesis of liquid crystals, which have applications in display technologies. In pharmaceuticals, N,N'-bis(3-chloro-4-methylphenyl)terephthalamide has been studied for its potential as an antitumor agent due to its ability to inhibit the growth of cancer cells. In environmental science, N,N'-bis(3-chloro-4-methylphenyl)terephthalamide has been investigated for its potential as a sorbent material for the removal of heavy metal ions from wastewater.
Propriétés
IUPAC Name |
1-N,4-N-bis(3-chloro-4-methylphenyl)benzene-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N2O2/c1-13-3-9-17(11-19(13)23)25-21(27)15-5-7-16(8-6-15)22(28)26-18-10-4-14(2)20(24)12-18/h3-12H,1-2H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STHQADOIPQOYCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-4-[(2-chlorobenzyl)amino]-1-cyclohexyl-1H-pyrrole-2,5-dione](/img/structure/B5103714.png)

![8-(2-phenylethyl)-8-azabicyclo[3.2.1]oct-3-yl 3-(4-morpholinyl)propanoate dihydrochloride hydrate](/img/structure/B5103721.png)
![1'-[(4-phenyl-1,3-thiazol-2-yl)methyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine](/img/structure/B5103725.png)
![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-(3-methoxypropyl)benzamide](/img/structure/B5103730.png)

![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B5103762.png)
![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B5103769.png)
![N-isopropyl-1'-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-1,4'-bipiperidine-4-carboxamide](/img/structure/B5103780.png)
![N-[2-(tert-butylthio)ethyl]-N'-phenylthiourea](/img/structure/B5103781.png)

![1-[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]-2-ethylpiperidine](/img/structure/B5103793.png)
![methyl 4-chloro-3-[(3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoate](/img/structure/B5103797.png)
![1-[4-(allyloxy)-3-methoxyphenyl]-1-propanol](/img/structure/B5103802.png)